2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide
Description
Structural Significance of Thieno[3,2-d]Pyrimidine Core in Kinase Inhibition
The thieno[3,2-d]pyrimidine core serves as a bioisostere for purine and quinazoline systems, enabling competitive binding to the ATP pocket of kinases. Its planar heterocyclic architecture facilitates π-π stacking interactions with hydrophobic residues in the kinase hinge region, while nitrogen atoms at positions 1 and 3 participate in critical hydrogen bonds with backbone amides. For example, in ATR kinase inhibition, the thieno[3,2-d]pyrimidine scaffold forms dual hydrogen bonds with Met793 and Thr854 residues, mimicking the adenine moiety of ATP.
Comparative molecular docking studies reveal that the sulfur atom in the thiophene ring enhances van der Waals interactions with cysteine or methionine residues in the kinase active site. This feature distinguishes thienopyrimidines from quinazoline-based inhibitors, as demonstrated by the 1.5 nM IC~50~ value of compound 34 against ATR kinase. The scaffold’s rigidity also minimizes entropic penalties upon binding, contributing to high inhibitory potency.
Table 1: Key Interactions of Thieno[3,2-d]Pyrimidine Derivatives with Kinases
| Kinase Target | Hydrogen Bonds Formed | Hydrophobic Interactions | IC~50~ (nM) |
|---|---|---|---|
| ATR | Met793, Thr854 | Leu844, Ala743 | 1.5 |
| EGFR | Met793, Thr854 | Leu777, Phe856 | 9.1 |
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S2/c1-5-23(25(31)28-18-8-6-7-9-20(18)33-2)37-27-29-19-13-15-36-24(19)26(32)30(27)14-12-17-10-11-21(34-3)22(16-17)35-4/h6-11,13,15-16,23H,5,12,14H2,1-4H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURWFKRTUDVAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide is a thienopyrimidine derivative with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a thieno[3,2-d]pyrimidine core. The presence of methoxy groups and a butanamide moiety contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation.
- Antioxidant Properties : The methoxy groups enhance its ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress.
Anticancer Activity
Recent research has demonstrated that thienopyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values of approximately 5 µM against A549 (lung cancer) and HeLa (cervical cancer) cell lines, indicating potent anticancer properties compared to standard treatments like erlotinib .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies indicate that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
Case Studies
- Cytotoxicity Studies : In a study involving various thienopyrimidine derivatives, the compound was tested alongside other similar structures. It was found that modifications in the side chains significantly influenced cytotoxicity, with the current compound showing enhanced activity due to its unique structural features .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the presence of specific substituents on the thienopyrimidine core is critical for enhancing biological activity. The methoxy groups were identified as pivotal in increasing both solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Modifications: The target compound and 451468-35-2 () share the thieno[3,2-d]pyrimidin-4-one core, while others (e.g., 618427-84-2 ()) have thieno[2,3-d]pyrimidin-4-one, altering ring substitution patterns.
Substituent Effects :
- Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound increases lipophilicity compared to the benzyl group in 451468-35-2 (), which may improve blood-brain barrier penetration.
- Polarity : The 2-hydroxyethyl group in 325476-42-4 () enhances water solubility, contrasting with the chloro-methoxyphenyl group in , which adds electron-withdrawing character.
Biological Relevance: Thieno-pyrimidinones are known for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity . While specific data for the target compound are unavailable, analogs like 451468-35-2 () have shown promise in preclinical cancer models due to their amide-linked aryl groups. The chloro substituent in may confer resistance to metabolic degradation, extending half-life.
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Synthetic Strategies :
- Most analogs are synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, as seen in and .
Q & A
Q. Optimization Strategies :
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 60–80°C | Balances reaction rate and side-product formation |
| pH | 8–9 (for thioether step) | Enhances nucleophilicity of thiol |
| Solvent | Anhydrous DMF | Improves solubility of intermediates |
Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent connectivity and stereochemistry. For example, the 4-oxo group appears as a singlet near δ 160 ppm in ¹³C NMR .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect hydrolytic byproducts .
- Mass Spectrometry (MS) : High-resolution MS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 593.18) .
Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .
How can researchers design experiments to evaluate the compound’s stability under physiological pH conditions?
Advanced Research Question
Methodology :
Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours .
HPLC Monitoring : Quantify degradation products (e.g., hydrolyzed thioether or oxidized metabolites) .
Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.
Q. Key Findings from Analogues :
- Thioether bonds in similar compounds show hydrolysis at pH < 3, while the 4-oxo group remains stable up to pH 9 .
- Include antioxidants (e.g., BHT) in storage buffers to mitigate oxidative degradation .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for biological activity?
Advanced Research Question
Approach :
Analog Synthesis : Modify substituents (e.g., methoxy groups on phenyl rings, alkyl chain length in the butanamide moiety) .
In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based activity assays.
Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with IC₅₀ values.
Example from Evidence :
Replacing 3,4-dimethoxyphenethyl with 4-chlorophenyl in analogues reduced activity by 50%, highlighting the importance of methoxy groups for target binding .
How should researchers address contradictions in biological activity data across different assay platforms?
Advanced Research Question
Resolution Strategies :
Orthogonal Assays : Confirm activity using both enzymatic (e.g., ADP-Glo™ kinase assay) and cell-based (e.g., proliferation inhibition) assays .
Purity Reassessment : Verify compound integrity post-assay via LC-MS to rule out degradation .
Buffer Compatibility : Test solubility in assay buffers (e.g., DMSO concentration ≤0.1% to avoid artifactual inhibition) .
What computational methods are recommended to predict target interactions and binding modes?
Advanced Research Question
Workflow :
Molecular Docking : Use AutoDock Vina or Glide to dock the compound into crystal structures of putative targets (e.g., PDB: 3QKL for kinases) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable binding) .
Free Energy Calculations : MM-PBSA analysis to estimate binding affinities (ΔG) .
Validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning of key residues) .
How can reactivity with nucleophiles/electrophiles be systematically evaluated to guide derivative design?
Advanced Research Question
Experimental Design :
Nucleophilic Attack : Treat the compound with thiols (e.g., glutathione) or amines (e.g., lysine mimics) at pH 7.2. Monitor adduct formation via LC-MS .
Electrophilic Susceptibility : Expose to oxidizing agents (H₂O₂) or electrophiles (methyl iodide). Track changes in UV-Vis spectra .
Implications : Thioether bonds in analogues show moderate reactivity with glutathione, suggesting potential for prodrug strategies .
What purification techniques are most effective for isolating this compound from reaction mixtures?
Basic Research Question
Methods :
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for initial separation .
- Recrystallization : Use ethanol/water (1:1) to improve crystalline purity (>98%) .
- Preparative HPLC : C18 column with acetonitrile/water (65:35) for final polishing .
How can target engagement be validated in cellular models?
Advanced Research Question
Techniques :
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized recombinant targets .
Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
Knockdown/Rescue Experiments : Use siRNA to confirm phenotype reversal upon target suppression .
How does this compound compare structurally and functionally to analogues with modified thienopyrimidine cores?
Advanced Research Question
Comparative Analysis :
| Feature | This Compound | Common Analogues |
|---|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine | Thieno[2,3-d]pyrimidine () |
| Key Substituents | 3,4-Dimethoxyphenethyl, 2-methoxyphenyl | 4-Nitrophenyl (), Benzodioxole () |
| Bioactivity | Potent kinase inhibition (predicted) | Varied: Antimicrobial (), Anticancer () |
Functional Insights : The 3,4-dimethoxy groups enhance solubility and π-π stacking in hydrophobic binding pockets compared to nitro-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
